molecular formula C7H3Cl4NO2 B6320174 2-Chloro-4-(trichloromethyl)-nitrobenzene CAS No. 337495-03-1

2-Chloro-4-(trichloromethyl)-nitrobenzene

Cat. No.: B6320174
CAS No.: 337495-03-1
M. Wt: 274.9 g/mol
InChI Key: MIAACIXPWQMXMP-UHFFFAOYSA-N
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Description

2-Chloro-4-(trichloromethyl)-nitrobenzene: is an organic compound with the molecular formula C7H3Cl4NO2 It is a chlorinated nitrobenzene derivative, characterized by the presence of a nitro group (-NO2) and a trichloromethyl group (-CCl3) attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(trichloromethyl)-nitrobenzene typically involves the nitration of 2-Chloro-4-(trichloromethyl)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

C7H3Cl4+HNO3C7H3Cl4NO2+H2OC7H3Cl4 + HNO3 \rightarrow C7H3Cl4NO2 + H2O C7H3Cl4+HNO3→C7H3Cl4NO2+H2O

The reaction is exothermic, and the temperature must be carefully controlled to avoid side reactions and decomposition of the product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified through recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(trichloromethyl)-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxyl groups (-OH) or alkoxy groups (-OR), under appropriate conditions.

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: Iron powder and hydrochloric acid, or hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydroxide for hydroxyl substitution, or alcohols in the presence of a base for alkoxy substitution.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 2-Chloro-4-(trichloromethyl)aniline.

    Substitution: 2-Hydroxy-4-(trichloromethyl)-nitrobenzene or 2-Alkoxy-4-(trichloromethyl)-nitrobenzene.

    Oxidation: Corresponding quinones or other oxidized derivatives.

Scientific Research Applications

2-Chloro-4-(trichloromethyl)-nitrobenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(trichloromethyl)-nitrobenzene involves its interaction with biological molecules and cellular pathways. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components, leading to various biological effects. The compound may target specific enzymes or receptors, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

    2-Chloro-4-nitrophenol: Similar structure but lacks the trichloromethyl group.

    2-Chloro-5-nitrophenol: Similar structure with the nitro group in a different position.

    4-Chloro-2-nitrophenol: Similar structure with the chlorine and nitro groups in different positions.

    2,6-Dichloro-4-nitrophenol: Contains two chlorine atoms and a nitro group.

Uniqueness: 2-Chloro-4-(trichloromethyl)-nitrobenzene is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to other chlorinated nitrobenzene derivatives. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-1-nitro-4-(trichloromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl4NO2/c8-5-3-4(7(9,10)11)1-2-6(5)12(13)14/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIAACIXPWQMXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(Cl)(Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl4NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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